REACTION_CXSMILES
|
ClC1C(I)=CN=C[N:3]=1.CN.[I:11][C:12]1[C:13]([NH:18][CH3:19])=[N:14][CH:15]=[N:16][CH:17]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)[C:22](C)(C)[O:21]1.CC([O-])=O.[K+].C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C([O-])([O-])=O.[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[I:11][C:12]1[C:13]([NH:18][CH3:19])=[N:14][CH:15]=[N:16][CH:17]=1.[CH3:22][OH:21].[NH3:3] |f:4.5,6.7.8,10.11.12,13.14.15.16,19.20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
37.5 mg
|
Type
|
reactant
|
Smiles
|
IC=1C(=NC=NC1)NC
|
Name
|
|
Quantity
|
0.184 mmol
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Name
|
KOAc
|
Quantity
|
78.3 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
32.6 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
compound 5D
|
Quantity
|
22.59 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66.2 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
16.3 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
microwaved for 15 min at 125° C
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC=NC1)NC
|
Name
|
|
Type
|
product
|
Smiles
|
CO.N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |